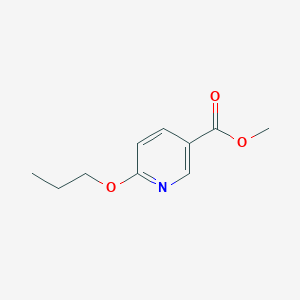

Methyl 6-propoxynicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 6-propoxynicotinate is an organic compound belonging to the class of nicotinates. It is a derivative of nicotinic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group and the hydrogen atom of the pyridine ring is replaced by a propoxy group. This compound is known for its various applications in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-propoxynicotinate typically involves the esterification of 6-propoxynicotinic acid with methanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-propoxynicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The propoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed

Oxidation: Formation of 6-propoxy-3-pyridinecarboxylic acid or 6-propoxy-3-pyridinecarboxaldehyde.

Reduction: Formation of 6-propoxy-3-pyridinemethanol or 6-propoxy-3-pyridineamine.

Substitution: Formation of 6-halo-3-pyridinecarboxylates or 6-alkyl-3-pyridinecarboxylates.

Scientific Research Applications

Methyl 6-propoxynicotinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding. It serves as a model compound for understanding the interactions between small molecules and biological macromolecules.

Medicine: this compound is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties. It is also studied for its role in drug delivery systems.

Industry: The compound is used in the formulation of cosmetics and personal care products due to its skin-penetrating properties. It is also employed in the development of new materials and coatings.

Mechanism of Action

The mechanism of action of Methyl 6-propoxynicotinate involves its interaction with specific molecular targets and pathways. The compound is known to act as a vasodilator, promoting the release of prostaglandins that lead to the dilation of blood vessels. This effect enhances blood flow and can provide relief from muscle and joint pain. The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with nicotinic acetylcholine receptors and other signaling molecules.

Comparison with Similar Compounds

Methyl 6-propoxynicotinate can be compared with other similar compounds such as:

Methyl nicotinate: Both compounds are esters of nicotinic acid, but this compound has an additional propoxy group, which may confer different chemical and biological properties.

Ethyl nicotinate: Similar to Methyl nicotinate, but with an ethyl group instead of a methyl group. The presence of the ethyl group can affect the compound’s solubility and reactivity.

Methyl 6-methylnicotinate: This compound has a methyl group at the 6-position instead of a propoxy group. The difference in substituents can lead to variations in the compound’s chemical behavior and biological activity.

Biological Activity

Methyl 6-propoxynicotinate is a derivative of nicotinic acid characterized by a propoxy group at the 6-position of the pyridine ring. Its molecular formula is C₁₁H₁₃NO₂, with a molecular weight of approximately 219.23 g/mol. This compound exhibits notable biological activities, which have been the focus of various research studies.

This compound is recognized for its interactions with biological systems, particularly in promoting peripheral vasodilation. This vasodilatory effect enhances local blood flow, which is beneficial for treating muscle and joint pain. The mechanism is thought to involve the release of prostaglandins, specifically prostaglandin D2, which mediates vascular smooth muscle relaxation .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption following topical application. Studies show that it can penetrate the skin effectively, bypassing the stratum corneum due to its lipophilic nature . Hydrolysis occurs at the dermis level, converting it into nicotinic acid and methanol, which further contributes to its biological effects .

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Vasodilation : Promotes increased blood flow and reduces muscle tension.

- Anti-inflammatory Effects : Exhibits properties that may help in reducing inflammation in various tissues.

- Antimicrobial Activity : Some studies suggest potential antimicrobial properties, although more research is needed in this area.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other nicotinic acid derivatives. Below is a comparison table highlighting some related compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Methyl 2,6-dimethoxynicotinate | 65515-26-6 | 0.89 |

| Methyl 5-fluoro-2,6-dihydroxynicotinate | 148874-68-4 | 0.80 |

| Methyl 4,6-dihydroxynicotinate | 79398-27-9 | 0.88 |

| Methyl 5-cyclopropyl-2-methoxynicotinate | 888499-96-5 | 0.83 |

The presence of the propoxy group at the sixth position differentiates this compound from these compounds, potentially influencing its reactivity and biological profile.

Clinical Applications

- Topical Treatments : this compound has been investigated for its efficacy in topical formulations aimed at alleviating pain associated with musculoskeletal disorders.

- Veterinary Uses : In veterinary medicine, similar compounds have been used to treat respiratory diseases and vascular disorders in animals .

- Experimental Studies : In vitro studies have shown that methyl nicotinate derivatives can significantly enhance local blood circulation when applied topically, leading to improved therapeutic outcomes in pain management .

Future Research Directions

Further investigations are warranted to explore the full spectrum of biological activities associated with this compound. Potential areas of study include:

- Long-term safety and efficacy in clinical settings.

- Mechanistic studies to better understand its role in inflammation and pain modulation.

- Exploration of its antimicrobial properties through rigorous testing.

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

methyl 6-propoxypyridine-3-carboxylate |

InChI |

InChI=1S/C10H13NO3/c1-3-6-14-9-5-4-8(7-11-9)10(12)13-2/h4-5,7H,3,6H2,1-2H3 |

InChI Key |

VRSRXRYMVGUWAI-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=NC=C(C=C1)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.